An In-depth Technical Guide to the Chemical Properties of Boc-Tyr(Bzl)-OH
An In-depth Technical Guide to the Chemical Properties of Boc-Tyr(Bzl)-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of N-α-tert-Butoxycarbonyl-O-benzyl-L-tyrosine, commonly referred to as Boc-Tyr(Bzl)-OH. This protected amino acid is a fundamental building block in peptide synthesis, a critical process in drug discovery and development. This document outlines its physicochemical characteristics, spectroscopic data, and applications, supported by detailed experimental protocols.
Core Chemical and Physical Properties
Boc-Tyr(Bzl)-OH is a white to light yellow crystalline powder.[1] Its structure features a tert-butoxycarbonyl (Boc) group protecting the α-amino group and a benzyl (Bzl) group safeguarding the phenolic hydroxyl group of the tyrosine side chain. This dual-protection strategy is integral to its utility in stepwise peptide synthesis.[1]
Table 1: Structural and General Data for Boc-Tyr(Bzl)-OH
| Property | Value | Reference(s) |
| Molecular Formula | C₂₁H₂₅NO₅ | [1][2] |
| Molecular Weight | 371.43 g/mol | [1][2] |
| CAS Number | 2130-96-3 | [1][2] |
| Appearance | White to slight yellow/beige powder or crystalline powder | [1][2] |
Table 2: Physicochemical Data for Boc-Tyr(Bzl)-OH
| Property | Value | Reference(s) |
| Melting Point | 110-112 °C | [1][2][3][4] |
| Optical Rotation [α]²⁰/D | +27.0±1.5° (c=2% in ethanol) | [2][4] |
| Optical Rotation [α]²⁵/D | +24.5 to +29.5° (c=2 in ethanol) | [1] |
| pKa | 2.99±0.10 (Predicted) | [2] |
| Storage Temperature | 2-8°C or below +30°C | [2][5] |
Table 3: Solubility Profile of Boc-Tyr(Bzl)-OH
| Solvent | Chemical Class | Solubility | Description | Reference(s) |
| Dimethylformamide (DMF) | Amide | Clearly Soluble | 1 mmole in 2 ml | [1][6] |
| Dichloromethane (DCM) | Halogenated Hydrocarbon | Soluble | --- | [6] |
| Chloroform | Halogenated Hydrocarbon | Soluble | --- | [6] |
| Ethyl Acetate (EtOAc) | Ester | Soluble | --- | [6] |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Soluble | --- | [6] |
| Acetone | Ketone | Soluble | --- | [6] |
| Ethanol (EtOH) | Alcohol | Almost Transparent | --- | [2][6] |
| Methanol (MeOH) | Alcohol | Soluble | --- | [6] |
Spectroscopic Data for Structural Elucidation
The identity and purity of Boc-Tyr(Bzl)-OH are confirmed using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Table 4: ¹H NMR Spectroscopic Data for Boc-Tyr(Bzl)-OH
| Protons | Chemical Shift (δ) ppm | Multiplicity | Integration |
| Aromatic (Benzyl & Tyrosine) | 7.42 - 6.90 | m | 9H |
| -NH (Amide) | ~5.0 | d | 1H |
| -CH (α-proton) | ~4.58 | m | 1H |
| -CH₂- (Benzyl) | 5.02 | s | 2H |
| -CH₂- (β-protons) | 3.12 - 2.86 | m | 2H |
| -C(CH₃)₃ (Boc) | 1.42 | s | 9H |
| Note: Chemical shifts can vary slightly depending on the solvent and concentration used.[7] |
Table 5: ¹³C NMR Spectroscopic Data for Boc-Tyr(Bzl)-OH
| Carbon | Chemical Shift (δ) ppm |
| C=O (Carboxyl) | ~175 |
| C=O (Boc) | ~155 |
| Aromatic (C-O) | ~158 |
| Aromatic (Benzyl & Tyrosine) | 138 - 115 |
| -C- (α-carbon) | ~56 |
| -CH₂- (Benzyl) | ~70 |
| -CH₂- (β-carbon) | ~37 |
| -C(CH₃)₃ (Boc) | ~80 |
| -C(CH₃)₃ (Boc) | ~28 |
| Note: Chemical shifts can vary slightly depending on the solvent and concentration used.[7] |
Table 6: Infrared (IR) Spectroscopy Data for Boc-Tyr(Bzl)-OH
| Functional Group | Absorption Band (cm⁻¹) |
| N-H Stretch (Amide) | ~3350 |
| C-H Stretch (Aromatic) | ~3100 - 3000 |
| C-H Stretch (Aliphatic) | ~3000 - 2850 |
| C=O Stretch (Carboxylic Acid) | ~1710 |
| C=O Stretch (Urethane, Boc) | ~1690 |
| C=C Stretch (Aromatic) | ~1600, 1510, 1450 |
| C-O Stretch (Ether) | ~1240 |
| Note: The IR spectrum is typically acquired using a potassium bromide (KBr) pellet.[7] |
Experimental Protocols
Detailed and consistent experimental procedures are crucial for obtaining high-quality and reproducible data.
Protocol 1: Synthesis of Boc-Tyr(Bzl)-OH
The synthesis of Boc-Tyr(Bzl)-OH is a two-step process involving the protection of the α-amino group of L-tyrosine with a Boc group, followed by the protection of the phenolic hydroxyl group with a benzyl group.[8]
Part 1: Synthesis of N-α-Boc-L-tyrosine (Boc-Tyr-OH) [8]
-
Dissolve L-tyrosine in a mixture of dioxane and water.[8]
-
Create an alkaline environment by adding a base such as sodium hydroxide.[8]
-
Introduce di-tert-butyl dicarbonate ((Boc)₂O) to the solution in batches while maintaining the alkaline pH.[8]
-
Allow the reaction to proceed at room temperature with stirring.[8]
-
After completion, perform an extraction with an organic solvent like petroleum ether to remove impurities.[8]
-
Acidify the aqueous layer to a pH of approximately 3 using a dilute acid.[8]
-
Extract the product, Boc-Tyr-OH, using an organic solvent like ethyl acetate.[8]
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]
Part 2: Synthesis of N-α-Boc-O-benzyl-L-tyrosine (Boc-Tyr(Bzl)-OH) [2][8]
-
Dissolve the synthesized Boc-Tyr-OH in a suitable solvent, such as methanol.[2][8]
-
Add a base, for instance, a sodium methoxide solution, to deprotonate the phenolic hydroxyl group.[2][8]
-
Heat the reaction mixture to 40°C and stir for several hours.[2][8]
-
Monitor the reaction progress using a technique like high-performance liquid chromatography (HPLC).[2][8]
-
Upon completion, the desired product, Boc-Tyr(Bzl)-OH, can be isolated and purified, often by recrystallization from a solvent system like ethyl acetate/hexane.[7][8]
Protocol 2: NMR Data Acquisition[8]
-
Sample Preparation: Weigh approximately 10-20 mg of purified Boc-Tyr(Bzl)-OH and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.[7]
-
¹H NMR Acquisition:
-
¹³C NMR Acquisition:
-
Processing: Perform Fourier transform, phase correction, and baseline correction. The residual solvent peak is used for chemical shift referencing.[7]
Protocol 3: FT-IR Data Acquisition (KBr Pellet Method)[8]
-
Sample Preparation: Thoroughly grind 1-2 mg of dry Boc-Tyr(Bzl)-OH in an agate mortar. Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) and mix until a fine, homogeneous powder is obtained.[7]
-
Pellet Formation: Transfer the mixture to a pellet-forming die and press under high pressure (8-10 tons) to form a transparent or translucent pellet.[7]
-
Data Acquisition:
Reactivity and Applications in Drug Development
Boc-Tyr(Bzl)-OH is a key building block in Boc-chemistry-based solid-phase peptide synthesis (SPPS).[8] The Boc group acts as a temporary protecting group for the α-amino group, while the benzyl group provides semi-permanent protection for the tyrosine side chain.[8]
Boc Deprotection
The removal of the Boc group is a critical step in peptide synthesis and is typically achieved using a moderately strong acid, such as 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[8][9] Careful optimization of reaction conditions is necessary to prevent side reactions.[9] A primary challenge is the acid-catalyzed migration of the benzyl group from the phenolic oxygen to the aromatic ring of the tyrosine side chain, forming an undesired byproduct.[9] The use of scavengers, such as anisole, can help to minimize this and other side reactions.[9]
Solid-Phase Peptide Synthesis (SPPS)
Boc-Tyr(Bzl)-OH is extensively used in the Boc/Bzl strategy for SPPS.[5] This method relies on the differential acid lability of the protecting groups. The temporary N-α-Boc group is removed with a moderate acid like TFA, while the more permanent side-chain protecting groups, such as the benzyl group, require a much stronger acid, like anhydrous hydrogen fluoride (HF), for cleavage.[5]
Visualizations
Chemical Structure of Boc-Tyr(Bzl)-OH
References
- 1. benchchem.com [benchchem.com]
- 2. Boc-O-benzyl-L-tyrosine | 2130-96-3 [chemicalbook.com]
- 3. Boc-O-benzyl-L-tyrosine | 2130-96-3 [amp.chemicalbook.com]
- 4. Boc-Tyr(Bzl)-OH = 99.0 T 2130-96-3 [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
